Sulfamerazine

Description

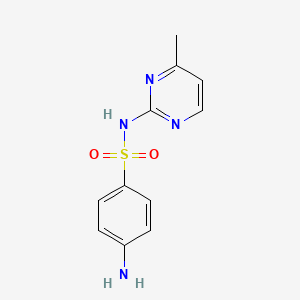

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-(4-methylpyrimidin-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2S/c1-8-6-7-13-11(14-8)15-18(16,17)10-4-2-9(12)3-5-10/h2-7H,12H2,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPPBRPIAZZHUNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023612 | |

| Record name | Sulfamerazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sulfamerazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015521 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.04e-01 g/L | |

| Record name | Sulfamerazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01581 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfamerazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015521 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

127-79-7 | |

| Record name | Sulfamerazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfamerazine [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfamerazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01581 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | sulfamerazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757325 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | sulfamerazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27259 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 4-amino-N-(4-methyl-2-pyrimidinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfamerazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfamerazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.425 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFAMERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR1SAB295F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sulfamerazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015521 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

236 °C | |

| Record name | Sulfamerazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01581 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfamerazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015521 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of Sulfamerazine Action on Dihydropteroate Synthetase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamerazine, a member of the sulfonamide class of antibiotics, exerts its bacteriostatic effect by targeting a crucial enzyme in the bacterial folic acid synthesis pathway: dihydropteroate (B1496061) synthetase (DHPS).[1][2] Unlike mammals, who obtain folate from their diet, many microorganisms rely on the de novo synthesis of this essential vitamin. Folate is a vital precursor for the synthesis of nucleic acids and certain amino acids, making its production indispensable for bacterial growth and replication.[3] This guide provides an in-depth technical overview of the mechanism of action of this compound on DHPS, including quantitative data, detailed experimental protocols, and visual representations of the underlying pathways.

Mechanism of Action: Competitive Inhibition

The primary mechanism by which this compound inhibits DHPS is through competitive inhibition.[2][4] this compound is a structural analog of the natural substrate of DHPS, para-aminobenzoic acid (PABA).[3] This structural mimicry allows this compound to bind to the PABA-binding site on the DHPS enzyme.[3] By occupying the active site, this compound directly competes with PABA, thereby preventing the synthesis of 7,8-dihydropteroate, the product of the DHPS-catalyzed reaction.[3] This blockade of the folate pathway ultimately leads to the cessation of bacterial growth.[3]

The enzymatic reaction catalyzed by DHPS is the condensation of 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP) and PABA.[5] Structural and kinetic studies have revealed that this reaction proceeds via an SN1 mechanism.[5] The binding of DHPP to DHPS leads to the release of pyrophosphate and the formation of a cationic pterin (B48896) intermediate.[5] This intermediate is then attacked by the amino group of PABA to form 7,8-dihydropteroate.[5] this compound, by competing with PABA, effectively halts this process.

Quantitative Analysis of this compound Inhibition

| Compound | Enzyme Source | Inhibition Metric | Value |

| This compound | Plasmodium falciparum isolates | IC50 | 28 ng/mL |

| Sulfadiazine | Escherichia coli | Ki | 2.5 x 10-6 M[6] |

| 4,4′-Diaminodiphenylsulfone (DDS) | Escherichia coli | I50 | 2 x 10-5 M[6] |

| 4,4′-Diaminodiphenylsulfone (DDS) | Escherichia coli | Ki | 5.9 x 10-6 M[6] |

Table 1: Quantitative Inhibition Data for Sulfonamides against Dihydropteroate Synthetase. This table summarizes key inhibitory parameters for this compound and related sulfonamides. The IC50 value for this compound against the protozoan P. falciparum DHPS is provided, alongside Ki and I50 values for other sulfonamides against E. coli DHPS for comparative purposes.

Experimental Protocols for DHPS Inhibition Assays

The determination of the inhibitory activity of compounds like this compound on DHPS can be achieved through various experimental assays. The following are detailed methodologies for key assays.

Spectrophotometric Coupled Enzyme Assay

This is a continuous assay that monitors the consumption of NADPH, which is proportional to DHPS activity.

Principle: The product of the DHPS reaction, 7,8-dihydropteroate, is reduced by an excess of a coupling enzyme, dihydrofolate reductase (DHFR), using NADPH as a cofactor. The oxidation of NADPH to NADP+ results in a decrease in absorbance at 340 nm.

Materials:

-

Recombinant DHPS enzyme

-

Recombinant DHFR enzyme

-

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

-

para-Aminobenzoic acid (PABA)

-

NADPH

-

This compound (or other inhibitor)

-

Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl2, pH 8.0)

-

DMSO (for dissolving the inhibitor)

-

UV-Vis microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare working solutions of DHPS, DHFR, DHPP, PABA, and NADPH in assay buffer.

-

-

Assay Setup (96-well plate):

-

Add a small volume (e.g., 2 µL) of this compound solution at various concentrations to the test wells. Add an equivalent volume of DMSO to the control wells.

-

Add the enzyme mix (DHPS and DHFR) to all wells.

-

Pre-incubate the plate at a constant temperature (e.g., 37°C) for a short period (e.g., 5 minutes).

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding a solution containing the substrates (DHPP and PABA) and the cofactor (NADPH).

-

Immediately begin monitoring the decrease in absorbance at 340 nm in a kinetic mode for a set period (e.g., 15-30 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of NADPH consumption) from the linear portion of the absorbance vs. time plot.

-

Determine the percent inhibition for each concentration of this compound.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

To determine the Ki value, perform the assay at various concentrations of both the substrate (PABA) and the inhibitor (this compound) and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

-

Pyrophosphate Release Assay

This assay directly measures the release of pyrophosphate, a product of the DHPS reaction.

Principle: The amount of inorganic pyrophosphate (PPi) released is quantified using a colorimetric detection kit.

Materials:

-

Recombinant DHPS enzyme

-

DHPP

-

PABA

-

This compound

-

Assay Buffer (e.g., 50 mM HEPES, 10 mM MgCl2, pH 7.6)[7]

-

Pyrophosphate detection kit (e.g., PiColorLock Gold)[7]

Procedure:

-

Assay Setup:

-

Set up reactions containing DHPS, DHPP, and PABA in the assay buffer.

-

Include varying concentrations of this compound in the test reactions.

-

-

Incubation:

-

Incubate the reactions at a constant temperature (e.g., 37°C) for a defined period.

-

-

Detection:

-

Stop the reaction and add the reagents from the pyrophosphate detection kit according to the manufacturer's instructions.

-

Measure the absorbance at the specified wavelength.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of pyrophosphate.

-

Determine the amount of pyrophosphate released in each reaction.

-

Calculate the inhibition of DHPS activity by this compound and determine the IC50 and/or Ki values.

-

Visualizing the Mechanism and Pathways

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the signaling pathways and experimental workflows.

Caption: Competitive inhibition of DHPS by this compound in the bacterial folate synthesis pathway.

Caption: Step-by-step workflow for the spectrophotometric DHPS inhibition assay.

Conclusion

This compound's mechanism of action on dihydropteroate synthetase is a well-established example of competitive inhibition, forming the basis of its antibacterial activity. By acting as a structural analog of PABA, this compound effectively blocks the bacterial folate synthesis pathway, leading to a bacteriostatic effect. The quantitative assessment of this inhibition, through IC50 and Ki values, is essential for drug development and understanding resistance mechanisms. The detailed experimental protocols provided herein offer a robust framework for conducting such quantitative studies. The continued investigation into the interactions between sulfonamides and DHPS is crucial for the development of novel antimicrobial agents to combat the growing challenge of antibiotic resistance.

References

- 1. Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. benchchem.com [benchchem.com]

- 4. Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydropteroate Synthase [frontiersin.org]

An In-depth Technical Guide to AMP-Activated Protein Kinase (AMPK)

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a master regulator of cellular and organismal energy homeostasis.[1] It is activated in response to cellular stress signals that deplete ATP, such as low glucose, hypoxia, and ischemia.[2][3] Once activated, AMPK orchestrates a metabolic switch, inhibiting anabolic pathways that consume ATP while promoting catabolic pathways that generate ATP to restore energy balance.[1][2][3][4] Its central role in regulating glucose and lipid metabolism has positioned AMPK as a promising therapeutic target for metabolic diseases, including type 2 diabetes, obesity, and cancer.[2][3][5][6] This guide provides a technical overview of the AMPK signaling pathway, detailed experimental protocols for its study, and quantitative data on its modulation, tailored for professionals in drug discovery and biomedical research.

The Core AMPK Signaling Pathway

AMPK exists as a heterotrimeric complex comprising a catalytic α subunit and two regulatory subunits, β and γ.[2] Its activation is a multi-step process tightly regulated by the cellular energy status, primarily the AMP:ATP and ADP:ATP ratios.[1][4]

Upstream Activation: The primary mechanism for AMPK activation is the phosphorylation of Threonine 172 (Thr172) within the activation loop of the α subunit.[2][7] This phosphorylation is carried out by two main upstream kinases:

-

Liver Kinase B1 (LKB1): LKB1 is considered the canonical upstream kinase. In response to an increased AMP:ATP ratio, the binding of AMP to the γ subunit induces a conformational change that makes AMPK a more favorable substrate for LKB1.[2][5][8]

-

Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CaMKK2): CaMKK2 activates AMPK in response to increases in intracellular calcium levels, a mechanism independent of cellular AMP levels.[1][2]

Binding of AMP or ADP to the γ subunit not only promotes phosphorylation by LKB1 but also allosterically activates the kinase and inhibits its dephosphorylation by protein phosphatases.[5][7][9]

Downstream Effects: Activated AMPK phosphorylates a multitude of downstream targets to restore cellular energy. This response involves both acute metabolic adjustments and long-term transcriptional changes.[1][4]

-

Inhibition of Anabolic Pathways: AMPK curtails ATP consumption by phosphorylating and inhibiting key enzymes in biosynthetic processes. Notable targets include:

-

Acetyl-CoA Carboxylase (ACC): Phosphorylation of ACC inhibits the rate-limiting step of fatty acid synthesis.[1][8]

-

mTORC1: AMPK inhibits the mTORC1 pathway, a central regulator of protein synthesis and cell growth, primarily through the phosphorylation of TSC2 and Raptor.[1]

-

HMG-CoA Reductase: Inhibition of this enzyme curtails cholesterol synthesis.[1]

-

-

Activation of Catabolic Pathways: AMPK stimulates ATP production by enhancing processes like:

-

Glucose Uptake: AMPK promotes the translocation of GLUT4 transporters to the cell surface in muscle and fat cells, increasing glucose uptake.[1]

-

Glycolysis: It can activate phosphofructokinase 2 (PFKFB2) to stimulate glycolysis.[10]

-

Fatty Acid Oxidation: By inhibiting ACC, AMPK reduces the levels of malonyl-CoA, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), boosting fatty acid uptake into mitochondria for oxidation.

-

Autophagy: AMPK can initiate autophagy through the direct phosphorylation of ULK1.[10]

-

Mitochondrial Biogenesis: AMPK can phosphorylate the transcriptional coactivator PGC-1α, leading to the increased expression of genes involved in mitochondrial biogenesis.[11]

-

Mandatory Visualization 1: AMPK Signaling Pathway

Experimental Protocols

Assessing AMPK activation is critical for drug development. The most common methods involve measuring the phosphorylation of AMPKα at Thr172 or assaying its kinase activity directly.

Protocol 2.1: Western Blot for Phospho-AMPKα (Thr172)

This method provides a semi-quantitative assessment of AMPK activation by detecting the phosphorylation status of its catalytic subunit.[12]

1. Protein Extraction:

-

Treat cultured cells (e.g., HepG2, C2C12) with the test compound for the desired time.[13]

-

Place culture plates on ice, aspirate media, and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[14] Phosphatase inhibitors are critical to preserve the phosphorylation state of proteins.[15][16]

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.[14]

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[14]

-

Collect the supernatant and determine protein concentration using a BCA assay.[14]

2. SDS-PAGE and Protein Transfer:

-

Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.[14]

-

Load samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis.[14]

-

Transfer separated proteins to a PVDF membrane.[14]

3. Immunoblotting:

-

Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[14] Note: While non-fat milk is a common blocking agent, BSA is often preferred for phospho-antibodies to reduce background from phosphoproteins like casein present in milk.[16][17]

-

Incubate the membrane with a primary antibody specific for phospho-AMPKα (Thr172) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[14]

-

Wash the membrane three times for 10 minutes each with TBST.[14]

-

Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[14]

-

Wash the membrane again three times with TBST.[14]

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[18]

-

For normalization, the membrane can be stripped and re-probed with an antibody for total AMPKα.

Protocol 2.2: In Vitro Kinase Activity Assay (Luminescence-Based)

This assay directly measures the enzymatic activity of AMPK by quantifying the amount of ADP produced in the kinase reaction. The ADP-Glo™ Kinase Assay is a common commercial example.

1. Reaction Setup:

-

Prepare a reaction mixture in a white, opaque 96-well plate containing kinase assay buffer, recombinant human AMPK enzyme, and a synthetic substrate (e.g., SAMS peptide).[10][13]

-

Add the test compound (potential activator or inhibitor) at various concentrations. Include appropriate vehicle controls (e.g., DMSO).[10]

2. Kinase Reaction:

3. Signal Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.[18]

-

Add Kinase Detection Reagent to convert the ADP produced during the reaction into ATP. This new ATP is then used by a luciferase to generate a luminescent signal. Incubate for 30 minutes at room temperature.[18]

-

Measure the luminescence using a plate-reading luminometer. The signal is directly proportional to the amount of ADP produced and thus to AMPK activity.[10][18]

4. Data Analysis:

-

Calculate the percent activation or inhibition for each compound concentration relative to controls.

-

Determine the EC50 (for activators) or IC50 (for inhibitors) by fitting the data to a dose-response curve.[10]

Quantitative Data Presentation

The potency of AMPK modulators is typically expressed as an IC50 (for inhibitors) or EC50 (for activators). This data is crucial for lead optimization in drug discovery programs.

| Compound | Target Isoform | Assay Type | Potency (nM) | Reference |

| Inhibitors | IC50 | |||

| AMPK-IN-4 | AMPK (α1) | Radiometric Kinase Assay | 393 | [10] |

| AMPK-IN-4 | AMPK (α2) | Radiometric Kinase Assay | 141 | [10] |

| Staurosporine | AMPK | Transcreener® FP Assay | 2.18 | [19] |

| Activators | EC50 | |||

| A-769662 | AMPK (α1β1γ1) | In Vitro Kinase Assay | ~300 | [5] |

| Ex229 (991) | AMPK (α1β1γ1) | In Vitro Kinase Assay | ~50-60 | [5][18] |

| AICAR (as ZMP) | AMPK (allosteric) | Allosteric Activation | ~5,000-10,000 | [20] |

Note: Potency values can vary based on assay conditions, substrate used, and specific isoform complex.

Mandatory Visualization 2: Drug Discovery Workflow for AMPK Activators

Conclusion and Future Directions

As a central node in metabolic regulation, AMPK remains a high-priority target for therapeutic intervention in a wide range of diseases.[3] The development of direct, isoform-selective AMPK activators continues to be a major goal for drug discovery.[5] Future research will likely focus on elucidating the distinct physiological roles of different AMPK isoform complexes and developing modulators with improved selectivity and drug-like properties to minimize off-target effects and maximize therapeutic benefit. The experimental frameworks detailed in this guide provide the fundamental tools required for the continued investigation and pharmacological targeting of this critical metabolic kinase.

References

- 1. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AMPK Signaling | Cell Signaling Technology [cellsignal.com]

- 3. researchgate.net [researchgate.net]

- 4. AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Computer-aided drug design for AMP-activated protein kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Assays of Different Mechanisms of AMPK Activation, and Use of Cells Expressing Mutant AMPK to Delineate Activation Mechanisms | Springer Nature Experiments [experiments.springernature.com]

- 10. benchchem.com [benchchem.com]

- 11. AMP-activated protein kinase and its downstream transcriptional pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 16. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. bellbrooklabs.com [bellbrooklabs.com]

- 20. Modeling Structure–Activity Relationship of AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Era: A Technical Guide to the Historical Development of Sulfonamide Antibiotics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal discovery and development of sulfonamide antibiotics, the first class of synthetic antimicrobial agents that revolutionized medicine. We will delve into the key scientific breakthroughs, from the initial serendipitous observation with a synthetic dye to the elucidation of their mechanism of action and the subsequent development of a vast arsenal (B13267) of life-saving drugs. This guide provides a detailed historical narrative, quantitative data on the efficacy of various sulfonamides, and a close examination of the experimental protocols that underpinned this transformative period in medical history.

The Serendipitous Discovery: From a Red Dye to a "Miracle Drug"

The story of sulfonamides begins not in a quest for an antibiotic, but in the industrial dye laboratories of I.G. Farben in Germany. In the early 1930s, German physician and researcher Gerhard Domagk was screening synthetic dyes for potential therapeutic properties.[1][2] His work was built upon the concept of "magic bullets" proposed by Paul Ehrlich, which suggested that chemicals could selectively target and destroy pathogens.[3]

In 1932, a red azo dye synthesized by his colleagues, Fritz Mietzsch and Joseph Klarer, named Prontosil rubrum, showed remarkable antibacterial activity in vivo.[1][4] Domagk's key experiments demonstrated that Prontosil could protect mice from lethal infections with Streptococcus pyogenes.[4][5][6] This discovery, for which Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939, marked the dawn of the antibiotic era.[1][2][4]

Key Experiment: Domagk's Mouse Protection Test (1932)

Domagk's seminal experiment provided the first evidence of the in vivo efficacy of a sulfonamide. While the original publication in 1935 provided a summary, historical accounts allow for a reconstruction of the likely protocol.

Experimental Protocol:

-

Objective: To determine the in vivo therapeutic efficacy of Prontosil against a lethal Streptococcus pyogenes infection in mice.

-

Animal Model: Laboratory mice.

-

Infectious Agent: A virulent strain of Streptococcus pyogenes, likely isolated from a human patient with a severe infection.

-

Inoculum Preparation: A lethal dose of the bacterial culture was determined through preliminary dose-ranging studies. The bacterial suspension was likely prepared in a saline or broth medium.

-

Experimental Groups:

-

Control Group: Mice were infected with a lethal dose of Streptococcus pyogenes (e.g., 10 times the minimal lethal dose) via intraperitoneal injection and received no treatment.[5]

-

Treatment Group: Mice were infected with the same lethal dose of Streptococcus pyogenes. A short time after infection (e.g., 1.5 hours), they were administered an oral dose of Prontosil.[5]

-

-

Drug Administration: Prontosil, being a dye, was likely administered as a suspension or solution via gavage.

-

Observation and Endpoints: The primary endpoint was survival. The mice were observed over several days, and mortality was recorded. Other observations likely included general health, signs of infection, and bacteriological examination of blood and tissues upon necropsy.

-

Results: The untreated control mice succumbed to the infection within a few days. In contrast, the mice treated with Prontosil survived, demonstrating the potent antibacterial effect of the compound in a living organism.[4][6]

From Prodrug to Active Metabolite: The Unveiling of Sulfanilamide (B372717)

A crucial breakthrough came in 1935 from the Pasteur Institute in Paris. A team of researchers, including Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti, discovered that Prontosil itself was not the active antibacterial agent.[7] They demonstrated that Prontosil was a prodrug, which is metabolized in the body to release the active compound, para-aminobenzenesulfonamide, or sulfanilamide.[7] This colorless compound was the true "magic bullet."

This discovery was a game-changer. Sulfanilamide had been first synthesized in 1908 and was not under patent protection, which led to a surge in research and the development of numerous sulfonamide derivatives by pharmaceutical companies worldwide.[7]

Experimental Workflow: From Prontosil to Sulfanilamide

The logical progression from the discovery of Prontosil to the identification of sulfanilamide as the active agent can be visualized as follows:

Caption: The discovery pathway from the inactive prodrug Prontosil to the active metabolite sulfanilamide.

Mechanism of Action: A Competitive Inhibition of Folic Acid Synthesis

The mode of action of sulfonamides was elucidated in 1940 by Donald Woods and Paul Fildes. They discovered that sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[8] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is an essential coenzyme in the synthesis of nucleotides (the building blocks of DNA and RNA) and certain amino acids.[8]

Sulfonamides are structurally similar to para-aminobenzoic acid (PABA), the natural substrate for DHPS.[8] By binding to the active site of the enzyme, sulfonamides block the utilization of PABA, thereby halting folic acid synthesis and inhibiting bacterial growth. This mechanism is selective for bacteria because humans and other mammals obtain folic acid from their diet and do not possess the DHPS enzyme.

Signaling Pathway: Sulfonamide Inhibition of Folic Acid Synthesis

The following diagram illustrates the mechanism of action of sulfonamides:

Caption: Sulfonamides competitively inhibit dihydropteroate synthase, blocking folic acid synthesis in bacteria.

Structure-Activity Relationships and the Development of New Sulfonamides

The discovery of sulfanilamide spurred extensive research into its chemical modification to improve efficacy, broaden the antibacterial spectrum, and reduce toxicity. This led to the synthesis of thousands of sulfonamide derivatives and the establishment of key structure-activity relationships (SAR).

General SAR of Antibacterial Sulfonamides:

-

The para-amino group: The free amino group at the para position (N4) is essential for activity. Acylation of this group can lead to prodrugs that are activated in vivo.

-

The sulfonamide group: The sulfonamide moiety (-SO2NHR) is crucial. The nitrogen of the sulfonamide group (N1) can be substituted with various heterocyclic rings to modulate the drug's properties.

-

Substituents on the N1 nitrogen: The nature of the substituent on the N1 nitrogen significantly influences the drug's potency, pharmacokinetic properties (absorption, distribution, metabolism, and excretion), and solubility. Electron-withdrawing heterocyclic substituents generally enhance antibacterial activity.

The development of new sulfonamides was a systematic process of synthesizing and testing new derivatives.

Experimental Workflow: Sulfonamide Drug Development

The general workflow for developing new sulfonamide derivatives in the mid-20th century is depicted below:

Caption: The iterative process of sulfonamide drug discovery and development.

Quantitative Data on Sulfonamide Efficacy

The antibacterial efficacy of sulfonamides is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the MIC values for some of the key early sulfonamides against common bacterial pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of Early Sulfonamides against Gram-Positive Bacteria

| Sulfonamide | Streptococcus pyogenes (µg/mL) | Staphylococcus aureus (µg/mL) |

| Sulfanilamide | 8 - 64 | 16 - >1000 |

| Sulfapyridine | 4 - 16 | 32 - 128 |

| Sulfathiazole | 2 - 8 | 16 - 64 |

| Sulfadiazine | 1 - 4 | 8 - 32 |

Note: MIC values can vary depending on the specific strain and testing methodology.

Table 2: Minimum Inhibitory Concentration (MIC) of Early Sulfonamides against Gram-Negative Bacteria

| Sulfonamide | Escherichia coli (µg/mL) | Neisseria gonorrhoeae (µg/mL) |

| Sulfanilamide | 32 - 128 | 16 - 64 |

| Sulfapyridine | 16 - 64 | 8 - 32 |

| Sulfathiazole | 8 - 32 | 4 - 16 |

| Sulfadiazine | 4 - 16 | 2 - 8 |

Note: MIC values can vary depending on the specific strain and testing methodology.

Experimental Protocols for Synthesis and In Vitro Testing

Synthesis of Sulfanilamide

A common laboratory synthesis of sulfanilamide from acetanilide (B955) involves a multi-step process.

Experimental Protocol:

-

Chlorosulfonation of Acetanilide: Acetanilide is reacted with chlorosulfonic acid to produce p-acetamidobenzenesulfonyl chloride. This is an electrophilic aromatic substitution reaction.

-

Amination: The resulting sulfonyl chloride is then treated with an excess of ammonia (B1221849) to form p-acetamidobenzenesulfonamide.

-

Hydrolysis: The acetamido group is hydrolyzed by heating with dilute hydrochloric acid to yield sulfanilamide. The product is then neutralized and purified by recrystallization.

In Vitro Antibacterial Susceptibility Testing (Broth Dilution Method - Historical Context)

The broth dilution method was a fundamental technique used to determine the MIC of sulfonamides.

Experimental Protocol (circa 1940s):

-

Media Preparation: A suitable liquid culture medium, such as nutrient broth or a more defined medium, was prepared and sterilized.

-

Drug Dilution: A series of twofold dilutions of the sulfonamide drug was prepared in the broth medium in test tubes.

-

Inoculum Preparation: A standardized suspension of the test bacterium was prepared from a fresh culture, often by diluting to a specific turbidity.

-

Inoculation: Each tube containing a different drug concentration, as well as a drug-free control tube, was inoculated with the bacterial suspension.

-

Incubation: The tubes were incubated at a suitable temperature (e.g., 37°C) for a defined period (e.g., 18-24 hours).

-

Reading Results: The MIC was determined as the lowest concentration of the sulfonamide that completely inhibited visible bacterial growth (i.e., the tube remained clear).

The Emergence of Resistance

The widespread use of sulfonamides inevitably led to the emergence of bacterial resistance. The primary mechanisms of resistance include:

-

Altered Dihydropteroate Synthase: Mutations in the gene encoding DHPS can lead to an enzyme with a lower affinity for sulfonamides, rendering the drugs less effective.

-

Increased PABA Production: Some bacteria can overproduce PABA, which outcompetes the sulfonamide for binding to DHPS.

-

Alternative Folic Acid Pathway: Some bacteria may acquire the ability to utilize pre-formed folic acid from their environment, bypassing the need for their own synthesis pathway.

The development of resistance highlighted the importance of prudent antibiotic use and the continuous need for new antimicrobial agents.

Conclusion

The discovery and development of sulfonamide antibiotics represent a landmark achievement in the history of medicine. From the initial observation of the antibacterial properties of a synthetic dye to the elucidation of their elegant mechanism of action, the story of sulfonamides is a testament to the power of scientific inquiry and the importance of interdisciplinary collaboration between chemists, biologists, and clinicians. While the emergence of resistance and the advent of other antibiotic classes have somewhat diminished their frontline role, sulfonamides remain an important part of the antimicrobial armamentarium and a foundational pillar upon which modern chemotherapy was built. This technical guide serves as a comprehensive resource for understanding the historical and scientific underpinnings of this revolutionary class of drugs.

References

- 1. Gerhard Domagk | Science History Institute [sciencehistory.org]

- 2. hekint.org [hekint.org]

- 3. Sulfapyridine - Wikipedia [en.wikipedia.org]

- 4. Gerhard Domagk - Wikipedia [en.wikipedia.org]

- 5. The discovery of the antibacterial agent Prontosil [animalresearch.info]

- 6. The use of historical controls and concurrent controls to assess the effects of sulphonamides, 1936–1945 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. openaccesspub.org [openaccesspub.org]

- 8. ijesrr.org [ijesrr.org]

Sulfamerazine: A Comprehensive Technical Guide to its Molecular Structure and Functional Groups

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamerazine is a sulfonamide antibacterial agent that has been utilized in both human and veterinary medicine.[1][2] Its therapeutic efficacy is derived from its ability to competitively inhibit the bacterial enzyme dihydropteroate (B1496061) synthase, an essential component in the folic acid synthesis pathway.[1][3] This inhibition disrupts the production of bacterial nucleotides and DNA, leading to a bacteriostatic effect.[2][4] A thorough understanding of its molecular architecture and the chemical behavior of its functional groups is paramount for the rational design of new derivatives, the development of analytical methods, and the optimization of its pharmacological properties. This guide provides an in-depth analysis of the molecular structure, functional groups, and key physicochemical and spectroscopic characteristics of this compound, supported by experimental data and methodologies.

Molecular Structure and Identification

This compound, with the systematic IUPAC name 4-amino-N-(4-methylpyrimidin-2-yl)benzenesulfonamide , possesses the molecular formula C₁₁H₁₂N₄O₂S .[1][5] Its structure is characterized by a central sulfonamide linkage connecting a p-aminophenyl group to a 4-methylpyrimidine (B18481) ring.[1]

Key Identifiers

| Identifier | Value | Reference(s) |

| IUPAC Name | 4-amino-N-(4-methylpyrimidin-2-yl)benzenesulfonamide | [1][5] |

| CAS Number | 127-79-7 | [1] |

| Molecular Formula | C₁₁H₁₂N₄O₂S | [1] |

| Molecular Weight | 264.31 g/mol | [1] |

Functional Group Analysis

The biological activity and physicochemical properties of this compound are dictated by the interplay of its constituent functional groups.

-

Primary Arylamine (-NH₂): The amino group attached to the benzene (B151609) ring is crucial for its mechanism of action, mimicking the native substrate, p-aminobenzoic acid (PABA).[1] This group is susceptible to diazotization reactions, a property often exploited in spectrophotometric quantification methods.

-

Sulfonamide (-SO₂NH-): This is the core functional group of the sulfonamide class of antibiotics. The acidic proton on the nitrogen atom allows for the formation of salts and plays a role in receptor binding and pharmacokinetic properties.[4]

-

Pyrimidine (B1678525) Ring: This heterocyclic moiety influences the drug's solubility, protein binding, and overall pharmacokinetic profile. The nitrogen atoms within the ring can participate in hydrogen bonding.

-

Methyl Group (-CH₃): The methyl substituent on the pyrimidine ring can affect the molecule's lipophilicity and metabolic stability.

The spatial arrangement and electronic properties of these functional groups are fundamental to the molecule's interaction with its biological target.

Caption: Molecular structure of this compound with key functional groups highlighted.

Experimental Data and Protocols

Crystallographic Analysis

The three-dimensional structure of this compound has been elucidated through single-crystal X-ray diffraction, revealing the existence of multiple polymorphic forms.[1][5] Polymorphism can significantly impact the physicochemical properties of a drug, including its solubility, stability, and bioavailability.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Single crystals of this compound polymorphs are typically grown from saturated solutions in various solvents or solvent mixtures through slow evaporation or cooling methods.[5]

-

Data Collection: A suitable single crystal is mounted on a goniometer. X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) at a controlled temperature.[5]

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Table 1: Crystallographic Data for this compound Polymorphs

| Parameter | Polymorph I | Polymorph II |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | Pn2₁a | Pbca |

| a (Å) | 14.474 (2) | 9.145 (1) |

| b (Å) | 21.953 (2) | 11.704 (1) |

| c (Å) | 8.203 (1) | 22.884 (2) |

| V (ų) | 2606.5 (5) | - |

| Z | 8 | - |

| Reference | [5] | [5] |

Note: Complete crystallographic data, including bond lengths and angles, are available from the cited literature.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and routine analysis of this compound.

1. UV-Visible Spectroscopy

UV-Vis spectroscopy is commonly used for the quantitative analysis of this compound in pharmaceutical formulations and biological fluids.[6][7]

Experimental Protocol: UV-Visible Spectrophotometry

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol, ethanol, or aqueous acidic/basic solutions). Serial dilutions are made to prepare working standards of known concentrations.

-

Instrumentation: A double-beam UV-Visible spectrophotometer is used. The instrument is calibrated using a blank solution (the solvent used for sample preparation).

-

Analysis: The absorbance of the standard and sample solutions is measured at the wavelength of maximum absorption (λmax). A calibration curve of absorbance versus concentration is plotted to determine the concentration of the unknown sample.

Table 2: UV-Visible Absorption Maxima of this compound

| Solvent/Medium | λmax (nm) | Reference(s) |

| Alkaline Medium with N,N-dimethyl-p-phenylenediamine dihydrochloride | 564 | [6] |

| Alkaline Medium with 2,4-dinitrophenylhydrazine | 489 | [7] |

2. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in the this compound molecule based on their characteristic vibrational frequencies.[8]

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: The solid sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: An FT-IR spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: The absorption bands in the spectrum are assigned to the corresponding functional group vibrations.

Table 3: Key IR Absorption Bands of this compound and their Assignments

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400 - 3300 | -NH₂ (Primary Amine) | N-H Stretching |

| 3300 - 3200 | -SO₂NH- (Sulfonamide) | N-H Stretching |

| 1650 - 1580 | Aromatic Ring | C=C Stretching |

| 1350 - 1300 | -SO₂- (Sulfonyl) | Asymmetric SO₂ Stretching |

| 1180 - 1140 | -SO₂- (Sulfonyl) | Symmetric SO₂ Stretching |

Note: The exact positions of the peaks can vary slightly depending on the physical state of the sample and the measurement conditions.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the this compound molecule, confirming its structure and aiding in the identification of impurities.[9][10]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A small amount of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

-

Instrumentation: The NMR spectrum is recorded on a high-resolution NMR spectrometer.

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values of the signals in the spectrum are analyzed to assign them to the specific protons and carbons in the molecule.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons (Benzenesulfonamide) | 6.5 - 8.0 | 113 - 153 |

| Pyrimidine Protons | 6.8 - 8.5 | 115 - 170 |

| Amine Protons (-NH₂) | 5.5 - 6.5 | - |

| Sulfonamide Proton (-SO₂NH-) | 10.0 - 12.0 | - |

| Methyl Protons (-CH₃) | 2.0 - 2.5 | 20 - 25 |

Note: Actual chemical shifts can be influenced by the solvent and other experimental conditions.

Logical Workflow for Structural Analysis

The structural characterization of a sulfonamide drug like this compound typically follows a logical progression of analytical techniques.

Caption: A typical workflow for the structural analysis of this compound.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and functional groups of this compound. The combination of crystallographic and spectroscopic data offers a comprehensive understanding of its chemical nature. The experimental protocols and tabulated data presented herein serve as a valuable resource for researchers and professionals involved in the development, analysis, and quality control of sulfonamide-based pharmaceuticals. A thorough grasp of these fundamental characteristics is essential for advancing the therapeutic applications of this compound and related compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C11H12N4O2S | CID 5325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Pharmacokinetics and Metabolism of Sulfamerazine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Sulfamerazine, a sulfonamide antibiotic, has been a subject of extensive research in veterinary and human medicine. Understanding its behavior within a biological system is paramount for optimizing therapeutic regimens and ensuring safety. This technical guide provides an in-depth analysis of the in vivo pharmacokinetics and metabolism of this compound, drawing from key scientific studies.

Pharmacokinetic Profile

The disposition of this compound in the body is governed by the processes of absorption, distribution, metabolism, and excretion (ADME). Following administration, this compound is rapidly absorbed and distributed throughout the body. Its elimination from the plasma is influenced by the animal species and its physiological state.

Plasma Pharmacokinetics

Key pharmacokinetic parameters of this compound and its related compounds have been elucidated in several animal models. The following table summarizes these parameters after intravenous administration, providing a comparative perspective.

| Species | Drug | Dose (mg/kg) | Elimination Half-life (t½) (hours) |

| Pigs | This compound (SMR) | 20 | 4.3[1][2] |

| Pigs | Sulfadimidine (SDM) | 20 | 12.4[1][2] |

| Pigs | Sulfadiazine (B1682646) (SDZ) | 40 | 4.9[1][2] |

Table 1: Comparative elimination half-lives of this compound and other sulfonamides in pigs following intravenous administration.[1][2]

Protein Binding

The extent to which this compound binds to plasma proteins influences its distribution and availability to target tissues. In pigs, this compound exhibits a certain degree of plasma protein binding, which is a critical determinant of its pharmacokinetic behavior. The N4-acetyl metabolite of this compound also demonstrates binding to plasma proteins.

| Species | Compound | Plasma Protein Binding (%) |

| Pigs | This compound (SMR) | Not explicitly quantified in the provided results |

| Pigs | N4-acetylthis compound (N4-SMR) | Not explicitly quantified in the provided results |

| Pigs | Sulfadimidine (SDM) | Not explicitly quantified in the provided results |

| Pigs | N4-acetylsulfadimidine (N4-SDM) | Not explicitly quantified in the provided results |

| Pigs | Sulfadiazine (SDZ) | Not explicitly quantified in the provided results |

| Pigs | N4-acetylsulfadiazine (N4-SDZ) | Not explicitly quantified in the provided results |

| Pigs | 4-hydroxysulphadiazine | Not explicitly quantified in the provided results |

| Pigs | 6-hydroxymethylsulphamerazine | Not explicitly quantified in the provided results |

Table 2: Plasma protein binding of this compound and its metabolites in pigs.

Note: While the source mentions the study of protein binding, specific quantitative data for all compounds were not available in the provided search results. Further research may be required for a complete dataset.

Metabolism of this compound

The biotransformation of this compound is a crucial aspect of its elimination from the body. Metabolism primarily occurs in the liver and involves two major pathways: acetylation and hydroxylation. These modifications increase the polarity of the drug, facilitating its renal excretion.[1][2]

Major Metabolic Pathways

-

Acetylation: The primary metabolic route for this compound in many species, including pigs, is N4-acetylation, resulting in the formation of N4-acetylthis compound.[1][2] This reaction is catalyzed by N-acetyltransferase enzymes.

-

Hydroxylation: Hydroxylation is another significant metabolic pathway. In pigs, this compound can be hydroxylated to form 6-hydroxymethylsulphamerazine and 4-hydroxythis compound.[1][2] In horses, the main metabolite is the 5-hydroxyprimidine derivative, which is then often glucuronidated.[3][4] Hydroxylation reactions are typically mediated by the cytochrome P-450 enzyme system in the liver.[1]

The following diagram illustrates the primary metabolic pathways of this compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Pharmacokinetics and renal clearance of sulphadimidine, sulphamerazine and sulphadiazine and their N4-acetyl and hydroxy metabolites in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and renal clearance of sulfamethazine, this compound, and sulfadiazine and their N4-acetyl and hydroxy metabolites in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. avmajournals.avma.org [avmajournals.avma.org]

The Antibacterial Spectrum of Sulfamerazine Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamerazine is a sulfonamide antibiotic that has historically been used to treat a variety of bacterial infections. As a member of the sulfa drug class, its mechanism of action is well-understood, and it exhibits a broad spectrum of activity against both gram-positive and gram-negative organisms.[1][2][3] This technical guide provides an in-depth overview of the antibacterial spectrum of this compound with a specific focus on gram-positive bacteria. It is intended to be a resource for researchers, scientists, and drug development professionals engaged in antimicrobial research and development.

Mechanism of Action

This compound exerts its bacteriostatic effect by acting as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase (DHPS).[1][4] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid which is essential for the production of nucleic acids (DNA and RNA) and certain amino acids in bacteria.[4][5] By blocking this pathway, this compound effectively halts bacterial growth and replication, allowing the host's immune system to clear the infection.[4] Unlike bacteria, humans obtain folic acid from their diet, making this pathway an effective target for selective toxicity.[4]

The following diagram illustrates the mechanism of action of this compound:

Antibacterial Spectrum and Quantitative Data

While precise MIC values for this compound are scarce, the available literature indicates its general effectiveness against several gram-positive pathogens. For instance, some studies on sulfonamide derivatives have shown activity against Staphylococcus aureus.[4] It is important for researchers to determine the MIC of this compound for their specific strains of interest using standardized methods.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique to quantify the in vitro activity of an antimicrobial agent against a specific bacterial strain. The following are detailed protocols for the broth microdilution and agar (B569324) dilution methods, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method

This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium.

Materials:

-

This compound powder

-

Appropriate solvent (e.g., dimethyl sulfoxide (B87167) - DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer or microplate reader

-

Sterile saline or phosphate-buffered saline (PBS)

-

Incubator

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a concentration 100 times the highest desired final concentration.

-

Preparation of Working Solutions: Perform serial dilutions of the stock solution in CAMHB to create working solutions at twice the final desired concentrations.

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline or PBS equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Plate Inoculation: Add 50 µL of the appropriate working solution of this compound to the wells of a 96-well microtiter plate. Add 50 µL of the standardized bacterial inoculum to each well. Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only).

-

Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye or a microplate reader.

The following diagram outlines the workflow for the broth microdilution method:

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium which is then inoculated with the test organism.

Materials:

-

This compound powder

-

Appropriate solvent

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Inoculum replicating device (e.g., Steers replicator)

-

Incubator

Procedure:

-

Preparation of Agar Plates: Prepare serial dilutions of this compound in a suitable solvent. Add a defined volume of each dilution to molten MHA (cooled to 45-50°C) to achieve the desired final concentrations. Pour the agar into sterile petri dishes and allow to solidify. Include a drug-free control plate.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: Using an inoculum replicating device, spot-inoculate the surface of each agar plate with the standardized bacterial suspension.

-

Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Conclusion

This compound remains a compound of interest in the study of antibacterial agents due to its well-established mechanism of action against a broad spectrum of bacteria, including various gram-positive pathogens. While specific contemporary quantitative data on its activity are limited, the standardized protocols provided in this guide will enable researchers to accurately determine its efficacy against their bacterial strains of interest. Further research to establish a comprehensive and up-to-date profile of this compound's antibacterial spectrum against clinically relevant gram-positive bacteria is warranted and would be a valuable contribution to the field of antimicrobial drug discovery and development.

References

- 1. Mechanism for biodegradation of sulfamethazine by Bacillus cereus H38 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. goldbio.com [goldbio.com]

- 4. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MICs of Selected Antibiotics for Bacillus anthracis, Bacillus cereus, Bacillus thuringiensis, and Bacillus mycoides from a Range of Clinical and Environmental Sources as Determined by the Etest - PMC [pmc.ncbi.nlm.nih.gov]

The Antibacterial Spectrum of Sulfamerazine Against Gram-Negative Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulfamerazine is a sulfonamide antibiotic exhibiting broad-spectrum bacteriostatic activity against a range of gram-positive and gram-negative bacteria.[1][2] Its mechanism of action is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[1][3] This inhibition ultimately disrupts the synthesis of DNA, RNA, and proteins necessary for bacterial growth and replication. While effective against susceptible strains of Escherichia coli and Enterobacter aerogenes, resistance is a significant clinical challenge.[4] Gram-negative bacteria have developed robust resistance mechanisms, primarily through mutations in the target enzyme's gene (folP) or the acquisition of plasmid-borne, drug-resistant DHPS variants (sul1, sul2).[5][6] This guide provides an in-depth overview of this compound's activity against gram-negative bacteria, detailing its mechanism of action, quantitative susceptibility data, common resistance pathways, and standardized experimental protocols for its evaluation.

Mechanism of Action: Inhibition of Folate Biosynthesis

The antibacterial effect of this compound is contingent upon the bacterium's need to synthesize its own folic acid, a pathway absent in humans who obtain folate from their diet. This selective toxicity makes the folate pathway an attractive target for antimicrobial agents.

This compound is a structural analog of para-aminobenzoic acid (PABA), a natural substrate for the enzyme dihydropteroate synthase (DHPS). By mimicking PABA, this compound competitively binds to the active site of DHPS.[3] This binding event blocks the condensation of PABA with dihydropteroate pyrophosphate, a crucial step in the synthesis of dihydropteroic acid, the precursor to dihydrofolic acid. The subsequent disruption of the tetrahydrofolate synthesis cascade deprives the bacterial cell of essential cofactors required for the synthesis of purines, thymidine, and certain amino acids, leading to a bacteriostatic effect.[7]

Antibacterial Spectrum and Quantitative Data

This compound demonstrates activity against a variety of gram-negative bacteria. However, its efficacy can be limited by both intrinsic and acquired resistance. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a key quantitative measure of susceptibility.

| Gram-Negative Bacterium | MIC₅₀ (µg/mL) | MIC Range (µg/mL) | Notes and References |

| Bordetella bronchiseptica | 0.5 - 8 | Not Specified | Data represents the MIC₅₀ range for a panel of sulfonamides, including this compound. |

| Pasteurella multocida | 2 - 32 | Not Specified | Data represents the MIC₅₀ range for a panel of sulfonamides, including this compound. |

| Haemophilus pleuropneumoniae | 8 - 64 | Not Specified | Data represents the MIC₅₀ range for a panel of sulfonamides, including this compound. |

| Escherichia coli | >128 | 8 - >1000 | Data for related sulfonamides (sulfamethoxazole, sulfamethizole). High rates of resistance are common.[8][9] |

| Pseudomonas aeruginosa | >1000 | 1 - >1000 | Generally considered resistant. Data is for related sulfonamides (sulfamethoxazole, sulfadiazine).[8][10] |

| Klebsiella pneumoniae | ≥4/76* | Not Specified | High resistance rates reported for Trimethoprim (B1683648)/Sulfamethoxazole. Specific data for this compound is limited.[11] |

| Enterobacter spp. | Not Specified | Not Specified | Activity is variable; resistance is common. |

Note: MIC values can vary significantly based on the bacterial strain, testing methodology, and geographic region. The data presented is a summary from available literature and should be used for informational purposes. Specific MIC testing is crucial for clinical decision-making.

Mechanisms of Resistance in Gram-Negative Bacteria

The clinical utility of sulfonamides has been diminished by the widespread development of bacterial resistance. In gram-negative bacteria, the primary mechanisms include:

-

Target Modification via Chromosomal Mutation: Spontaneous mutations in the chromosomal folP gene, which encodes the DHPS enzyme, can lead to amino acid substitutions. These alterations can reduce the binding affinity of this compound to the enzyme's active site without significantly compromising the enzyme's function with its natural substrate, PABA.[7][12]

-

Acquisition of Resistance Genes: A more common and clinically significant mechanism is the horizontal gene transfer of mobile genetic elements, such as plasmids and integrons, that carry sulfonamide resistance genes (sul). The most prevalent of these are sul1 and sul2, which encode for highly resistant variants of the DHPS enzyme.[5][6] These acquired enzymes are not effectively inhibited by sulfonamides, allowing the bacteria to continue folic acid synthesis even in the presence of the drug.

-

Metabolic Bypass: Some bacteria can increase the production of PABA, which can outcompete this compound for binding to the DHPS enzyme.

Experimental Protocols

Accurate determination of antibacterial susceptibility is essential for both clinical and research applications. The following are standardized protocols for assessing the in vitro activity of this compound.

Protocol for Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, determines the MIC of an antimicrobial agent in a liquid medium.[13][14][15]

-

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration at least 10 times the highest concentration to be tested.

-

Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentration range. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several morphologically similar colonies. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Inoculation: Dilute the standardized bacterial suspension in CAMHB so that after inoculation, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Protocol for Kirby-Bauer Disk Diffusion Assay

This method provides a qualitative assessment of antimicrobial susceptibility.[16][17][18]

-

Inoculum Preparation: Prepare a bacterial inoculum as described in step 3 of the broth microdilution protocol.

-

Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum suspension. Remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar (B569324) plate three times, rotating the plate approximately 60 degrees between each application to ensure confluent growth.

-

Application of Antibiotic Disks: Using sterile forceps, place a this compound-impregnated paper disk (standardized concentration) onto the inoculated agar surface. Gently press the disk to ensure complete contact with the agar.

-

Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.

-

Interpretation of Results: Measure the diameter of the zone of inhibition (the area of no bacterial growth) around the disk in millimeters. Interpret the results as "Susceptible," "Intermediate," or "Resistant" by comparing the zone diameter to the established breakpoints provided by CLSI.

Protocol for Investigation of Resistance Mechanisms: folP Gene Sequencing

Identifying mutations in the folP gene can help elucidate the mechanism of resistance.[12][19][20]

-

DNA Extraction: Isolate genomic DNA from a pure culture of the resistant gram-negative bacterium using a commercial DNA extraction kit.

-

PCR Amplification: Amplify the folP gene using polymerase chain reaction (PCR) with primers designed to flank the entire coding sequence of the gene.

-

PCR Product Purification: Purify the amplified PCR product to remove primers, dNTPs, and other components of the PCR mixture.

-

Sanger Sequencing: Sequence the purified PCR product using the same primers used for amplification.

-

Sequence Analysis: Align the obtained sequence with a known wild-type (susceptible) folP gene sequence from the same bacterial species. Identify any nucleotide substitutions, insertions, or deletions that result in amino acid changes, particularly in regions known to be associated with sulfonamide resistance.

Conclusion

This compound remains a noteworthy compound for its well-characterized mechanism of action against the bacterial folate biosynthesis pathway. While its broad-spectrum activity includes several gram-negative pathogens, its clinical application is significantly hampered by the high prevalence of resistance. A thorough understanding of its antibacterial spectrum, coupled with robust in vitro testing and investigation into resistance mechanisms, is critical for drug development professionals seeking to design novel sulfonamides or combination therapies that can overcome these challenges. The protocols and data presented in this guide serve as a foundational resource for these research and development endeavors.

References

- 1. toku-e.com [toku-e.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound|CAS 127-79-7|Antibacterial Agent [benchchem.com]

- 5. Sulfonamide resistance: mechanisms and trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Genetic analyses of sulfonamide resistance and its dissemination in gram-negative bacteria illustrate new aspects of R plasmid evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulfonamides Resistance Genes | Rupa Health [rupahealth.com]

- 8. benchchem.com [benchchem.com]

- 9. Effects of Sulfamethizole and Amdinocillin against Escherichia coli Strains (with Various Susceptibilities) in an Ascending Urinary Tract Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sensitivity of Pseudomonas aeruginosa to sulphonamides and trimethoprim and the activity of the combination trimethoprim: sulphamethoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Role of Trimethoprim/Sulfamethoxazole in the Treatment of Infections Caused by Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mutations in folP Associated with Elevated Sulfonamide MICs for Neisseria meningitidis Clinical Isolates from Five Continents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 15. researchgate.net [researchgate.net]

- 16. hardydiagnostics.com [hardydiagnostics.com]